![molecular formula C15H34O8P2 B3220386 3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal CAS No. 1196152-49-4](/img/structure/B3220386.png)
3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal
Overview
Description
3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal, also known as DEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of organic synthesis. DEPP is a colorless liquid that is soluble in organic solvents and has a molecular weight of 332.29 g/mol.
Mechanism of Action
3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal acts as a Michael acceptor, reacting with nucleophiles such as enolates, amines, and thiols. The resulting product undergoes an aldol condensation reaction to form α,β-unsaturated aldehydes, ketones, and esters. This compound can also act as a ligand in metal-catalyzed reactions, forming complexes with transition metals.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal has several advantages as a reagent in organic synthesis. It is easy to handle, has a long shelf life, and can be used in a wide range of reactions. However, this compound has some limitations. It is highly reactive and can be toxic, requiring careful handling and disposal.
Future Directions
3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal has potential applications in the development of new materials and polymers. Further research is needed to explore its potential as a ligand in metal-catalyzed reactions. In addition, studies are needed to investigate the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
In conclusion, this compound is a versatile reagent that has potential applications in organic synthesis, materials science, and medicine. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in these areas.
Scientific Research Applications
3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal has been widely used in organic synthesis as a reagent for the preparation of α,β-unsaturated aldehydes, ketones, and esters. It has also been used as a ligand in metal-catalyzed reactions. In addition, this compound has been used as a precursor for the synthesis of phosphorus-containing polymers and materials.
properties
IUPAC Name |
1,1-bis(diethoxyphosphoryl)-3,3-diethoxypropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O8P2/c1-7-18-14(19-8-2)13-15(24(16,20-9-3)21-10-4)25(17,22-11-5)23-12-6/h14-15H,7-13H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVRSVYGCFLSPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(P(=O)(OCC)OCC)P(=O)(OCC)OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O8P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701161032 | |
Record name | P,P,P′,P′-Tetraethyl P,P′-(3,3-diethoxypropylidene)bis[phosphonate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701161032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1196152-49-4 | |
Record name | P,P,P′,P′-Tetraethyl P,P′-(3,3-diethoxypropylidene)bis[phosphonate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196152-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | P,P,P′,P′-Tetraethyl P,P′-(3,3-diethoxypropylidene)bis[phosphonate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701161032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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